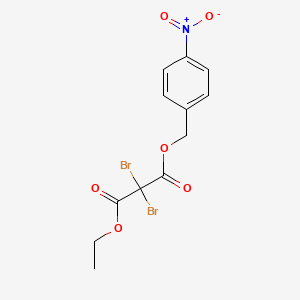
Ethyl (4-nitrophenyl)methyl dibromopropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-nitrophenyl)methyl dibromopropanedioate is an organic compound that features a nitrophenyl group attached to a dibromopropanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-nitrophenyl)methyl dibromopropanedioate typically involves the reaction of ethyl (4-nitrophenyl)methyl malonate with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the malonate group. The process involves:
- Dissolving ethyl (4-nitrophenyl)methyl malonate in an appropriate solvent such as dichloromethane.
- Adding bromine dropwise to the solution while maintaining a low temperature to control the reaction rate.
- Stirring the reaction mixture until the bromination is complete.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix the reactants.
- Employing automated systems to control the addition of bromine and maintain reaction conditions.
- Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-nitrophenyl)methyl dibromopropanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide for hydroxide substitution, or primary amines for amine substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl (4-aminophenyl)methyl dibromopropanedioate.
Substitution: Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate or ethyl (4-nitrophenyl)methyl diaminepropanedioate.
Hydrolysis: 4-nitrophenylacetic acid and dibromomalonic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-nitrophenyl)methyl dibromopropanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (4-nitrophenyl)methyl dibromopropanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4-nitrophenyl)methyl dibromopropanedioate can be compared with similar compounds such as:
Ethyl (4-nitrophenyl)methyl malonate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Ethyl (4-aminophenyl)methyl dibromopropanedioate: Contains an amino group instead of a nitro group, leading to different biological activities.
Ethyl (4-nitrophenyl)methyl dihydroxypropanedioate: Formed by substitution of bromine atoms with hydroxide ions, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
143231-45-2 |
|---|---|
Molekularformel |
C12H11Br2NO6 |
Molekulargewicht |
425.03 g/mol |
IUPAC-Name |
1-O-ethyl 3-O-[(4-nitrophenyl)methyl] 2,2-dibromopropanedioate |
InChI |
InChI=1S/C12H11Br2NO6/c1-2-20-10(16)12(13,14)11(17)21-7-8-3-5-9(6-4-8)15(18)19/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
CUPDKAHFNOJUCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


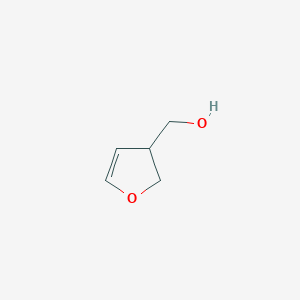

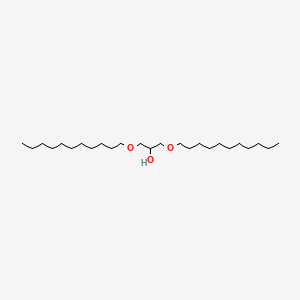
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
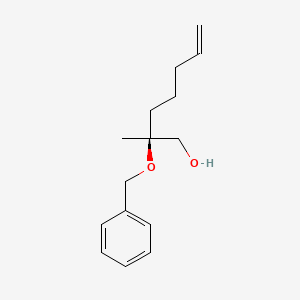
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}-2-methylprop-2-enamide](/img/structure/B12562351.png)
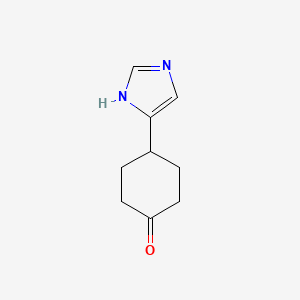
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
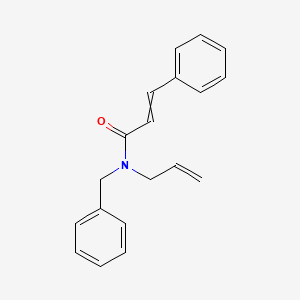
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
